2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound that belongs to the indolizine class of molecules. DMPI has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds emphasizes the synthesis and characterization of various derivatives with potential therapeutic and industrial applications. For instance, Hassan et al. (2014) detailed the synthesis and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential for developing anticancer agents (Hassan, Hafez, & Osman, 2014). Similarly, studies on the synthesis of novel aromatic compounds, such as those by Liou and Chang (2008), contribute to the development of materials with desirable electrochromic properties, indicating potential applications in electronic displays and devices (Liou & Chang, 2008).
Biological and Antimicrobial Activities
Several studies have explored the biological activities of related compounds, with findings suggesting antimicrobial, antitumor, and antioxidant potentials. For example, research on novel heterocyclic compounds demonstrated significant antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011) (Badne et al., 2011). Furthermore, Khalifa et al. (2015) synthesized thiazole-selenium disperse dyes with demonstrated antioxidant and antitumor activities, suggesting their use in medical and industrial applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Photoluminescence and Electrochromic Properties
The unusual blue-shifted acid-responsive photoluminescence behavior of related compounds, as investigated by Outlaw et al. (2016), opens avenues for their use in sensing and optical devices, indicating a broad potential in materials science (Outlaw, Zhou, Bragg, & Townsend, 2016).
properties
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-8-6-11-19(16(15)2)27-25(30)21-20-12-4-5-13-28(20)23(22(21)26)24(29)17-9-7-10-18(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMROSXWVWRTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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